4-(2-Amino-2-hydroxyethyl)phenol

Physicochemical Properties Drug-Likeness Solubility

4-(2-Amino-2-hydroxyethyl)phenol (CAS 356561-03-0), also known as 8-hydroxytyramin, is a member of the phenylethanolamine class of compounds characterized by a para-substituted phenol core with a 2-amino-2-hydroxyethyl side chain. This structural motif is foundational to the activity of many beta2-adrenoceptor (β2-AR) agonists and serves as a versatile building block in medicinal chemistry.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 356561-03-0
Cat. No. B13104085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-2-hydroxyethyl)phenol
CAS356561-03-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(N)O)O
InChIInChI=1S/C8H11NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2
InChIKeyNVLWXTQBTLBRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-2-hydroxyethyl)phenol (CAS 356561-03-0): A Phenylethanolamine Scaffold for Beta2-Adrenergic and Chemical Biology Applications


4-(2-Amino-2-hydroxyethyl)phenol (CAS 356561-03-0), also known as 8-hydroxytyramin, is a member of the phenylethanolamine class of compounds characterized by a para-substituted phenol core with a 2-amino-2-hydroxyethyl side chain [1]. This structural motif is foundational to the activity of many beta2-adrenoceptor (β2-AR) agonists and serves as a versatile building block in medicinal chemistry [2]. The compound is a positional isomer of the endogenous trace amine octopamine (4-(2-amino-1-hydroxyethyl)phenol) and a hydroxylated analog of tyramine (4-(2-aminoethyl)phenol), distinguishing it in terms of hydrogen bonding capacity, polarity, and metabolic stability [1].

Why Generic Substitution of 4-(2-Amino-2-hydroxyethyl)phenol Fails: Evidence of Functional and Physicochemical Divergence


Despite sharing a common phenylethylamine backbone with close analogs like tyramine (4-(2-aminoethyl)phenol) and octopamine (4-(2-amino-1-hydroxyethyl)phenol), 4-(2-Amino-2-hydroxyethyl)phenol exhibits distinct physicochemical and biological properties that preclude simple interchangeability. The addition of a hydroxyl group at the beta-carbon of the ethylamine side chain increases hydrogen bonding capacity and polarity compared to tyramine, altering its solubility, logP, and interaction with biological targets [1]. Furthermore, its specific substitution pattern distinguishes it from octopamine, which bears the hydroxyl group on the alpha-carbon, resulting in different molecular geometry and receptor binding profiles [1]. These differences are not merely theoretical; they translate into quantifiable variations in computed properties, synthetic utility as a building block, and potential activity at adrenergic receptors, as demonstrated in the following evidence.

4-(2-Amino-2-hydroxyethyl)phenol: Quantifiable Differentiation from Structural Analogs


Computed LogP and Polarity: Divergent Physicochemical Profile from Tyramine

4-(2-Amino-2-hydroxyethyl)phenol exhibits a computed XLogP3 value of 0.6, which is lower than that of its non-hydroxylated analog tyramine (4-(2-aminoethyl)phenol, XLogP3 = 0.7), indicating increased hydrophilicity due to the additional hydroxyl group on the side chain [1][2]. This difference in lipophilicity can impact membrane permeability, solubility, and pharmacokinetic behavior.

Physicochemical Properties Drug-Likeness Solubility

Hydrogen Bonding Capacity: Increased H-Bond Donors Relative to Tyramine

The compound possesses three hydrogen bond donors (HBD) compared to two for tyramine, reflecting the additional hydroxyl group on the ethylamine side chain [1][2]. This enhanced hydrogen bonding capacity can strengthen interactions with biological targets, improve water solubility, and influence crystal packing in solid-state formulations.

Hydrogen Bonding Molecular Recognition Solubility

Topological Polar Surface Area (TPSA): Enhanced Polarity vs. Octopamine and Tyramine

4-(2-Amino-2-hydroxyethyl)phenol has a computed TPSA of 66.5 Ų, which is identical to that of its positional isomer octopamine (4-(2-amino-1-hydroxyethyl)phenol) but significantly higher than tyramine (46.2 Ų) [1][2][3]. The increased polar surface area relative to tyramine is a direct consequence of the additional hydroxyl group and suggests reduced passive membrane permeability, a key consideration in drug design and probe development.

Polar Surface Area Drug-Likeness Membrane Permeability

β2-Adrenoceptor Agonist Scaffold: Class-Level Evidence from Fluorinated Derivatives

The 4-(2-amino-2-hydroxyethyl)phenol core is explicitly claimed as the parent scaffold for a series of fluorinated β2-adrenoceptor agonists in a patent application by Almirall Prodesfarma S.A. [1]. The patent describes that compounds based on this scaffold exhibit an 'effect promoting effect in beta2 ADR strong acceptor,' indicating intrinsic activity at the β2-adrenoceptor. While direct comparative binding or functional data for the unsubstituted parent compound are not provided, the selection of this scaffold for further derivatization underscores its privileged status for developing β2-AR ligands. This contrasts with the simpler tyramine scaffold, which lacks the beta-hydroxyl group critical for potent β2-AR agonism, and with octopamine, which has a different hydroxylation pattern that may alter receptor subtype selectivity.

β2-Adrenoceptor Agonism Asthma Drug Discovery

Procurement-Driven Application Scenarios for 4-(2-Amino-2-hydroxyethyl)phenol Based on Quantitative Differentiation


Scaffold for β2-Adrenoceptor Agonist Development

Medicinal chemistry teams aiming to develop novel β2-adrenoceptor agonists for respiratory indications (e.g., asthma, COPD) should prioritize this scaffold over simpler analogs like tyramine. The presence of the beta-hydroxyl group, as evidenced by its use in patented fluorinated derivative series [1], is critical for achieving high receptor affinity and efficacy. Its distinct physicochemical profile (logP 0.6, TPSA 66.5 Ų) can be leveraged to modulate ADME properties, offering a strategic advantage in lead optimization.

Chemical Probe for Hydrogen Bonding Studies

Researchers investigating structure-activity relationships (SAR) around hydrogen bonding interactions should select this compound over tyramine due to its increased hydrogen bond donor count (3 vs. 2) [1]. This additional hydroxyl group provides a quantifiable difference in potential intermolecular interactions, making it a valuable tool for probing the role of hydrogen bonding in ligand-receptor binding, enzyme catalysis, or crystal engineering studies.

Development of Polar, Peripheral-Selective Small Molecules

For projects requiring reduced blood-brain barrier permeability to limit CNS exposure, 4-(2-Amino-2-hydroxyethyl)phenol offers a demonstrably more polar profile than tyramine, as indicated by its higher TPSA (66.5 Ų vs. 46.2 Ų) and lower logP (0.6 vs. 0.7) [1][2]. This makes it a superior starting point for designing peripherally restricted ligands or probes where CNS side effects must be minimized.

Synthesis of Deuterated or Fluorinated Analogs

Given the established precedent of using this exact scaffold for developing fluorinated β2-AR agonists [1], synthetic chemists tasked with generating libraries of halogenated or deuterated phenylethanolamines will find 4-(2-Amino-2-hydroxyethyl)phenol to be the most relevant and well-documented starting material, reducing synthetic risk and accelerating project timelines compared to less validated analogs.

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